Chlorantraniliprole-D3
Description
Overview of Anthranilic Diamide (B1670390) Insecticides and Their Environmental Significance
Anthranilic diamide insecticides represent a significant class of pesticides in modern agriculture. scimplify.com This chemical family includes compounds such as chlorantraniliprole (B1668704) and cyantraniliprole (B1669382). researchgate.net Developed to offer selective control of a wide array of insect pests, particularly those of the order Lepidoptera, they are used on crops like corn, cotton, rice, and vegetables. scimplify.combioone.orgnih.gov
The mode of action for anthranilic diamides is distinguished by its specific targeting of insect ryanodine (B192298) receptors (RyRs). mdpi.comsigmaaldrich.com Activation of these receptors leads to an uncontrolled release of internal calcium stores within insect muscle cells, causing muscle paralysis, cessation of feeding, and ultimately, pest mortality. mdpi.comsigmaaldrich.com This mechanism is noted for its low toxicity to mammals. scimplify.com
The environmental presence of these insecticides is a subject of ongoing study. Key abiotic processes that contribute to their degradation in aquatic environments are photolysis and hydrolysis. researchgate.netnih.gov For instance, the half-life for the photolysis of tetrachlorantraniliprole, a related diamide, in water can be as short as 1.4 to 2.8 hours, whereas its hydrolysis half-life can range from 1.2 to 231 days, heavily influenced by pH. nih.gov Studies on chlorantraniliprole have shown rapid dissipation in fruits, with half-lives of approximately 2.76 days in pears and 3.15 days in peaches. researchgate.net Due to their widespread use, understanding their behavior and persistence in soil and water is crucial for assessing environmental impact. researchgate.netjchr.org
Defining the Role of Isotopic Labeling in Modern Chemical Analysis
Isotopic labeling is a technique that involves the replacement of specific atoms within a molecule with their isotopes. wikipedia.orgcreative-proteomics.com These isotopes can be either stable or radioactive. Stable isotope labeling utilizes non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). acanthusresearch.commetwarebio.com The resulting isotopically labeled molecule is chemically similar to its unlabeled counterpart but possesses a different mass. acanthusresearch.com
This mass difference allows labeled compounds to be distinguished from their unlabeled analogues using analytical instruments like mass spectrometers (MS). wikipedia.org In modern chemical analysis, particularly in quantitative studies, stable isotope-labeled compounds are frequently used as internal standards. acanthusresearch.comclearsynth.com
An internal standard is a known quantity of a substance added to a sample being analyzed. By comparing the analytical response of the target analyte to the response of the internal standard, chemists can achieve more accurate and precise quantification. clearsynth.com This is because the internal standard helps to correct for variability that can occur during sample preparation, injection, and ionization within the mass spectrometer. clearsynth.comscispace.com The use of a stable isotope-labeled version of the analyte as an internal standard is considered a superior approach because it closely mimics the chemical and physical behavior of the analyte itself. acanthusresearch.comscispace.com
Rationale for Utilizing Chlorantraniliprole-D3 in Scientific Investigations
This compound is the deuterated form of the insecticide chlorantraniliprole, where three hydrogen atoms on the N-methyl group have been replaced with deuterium atoms. clearsynth.comcymitquimica.comsigmaaldrich.com It serves as a vital tool in scientific investigations, primarily as an internal standard for the quantitative analysis of chlorantraniliprole in various samples. clearsynth.com
The primary rationale for using this compound is to enhance the accuracy and reliability of analytical methods designed to detect and quantify chlorantraniliprole residues. clearsynth.com Given the environmental significance of chlorantraniliprole, it is essential to monitor its concentration in matrices such as soil, water, and agricultural products. jchr.orgacs.org Analytical techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry (MS) are commonly employed for this purpose. jchr.orgmhlw.go.jp
In these analyses, this compound is added to the sample at a known concentration before processing. Because it is chemically almost identical to chlorantraniliprole, it experiences similar effects during extraction, cleanup, and analysis. However, due to its higher mass, the mass spectrometer can detect it as a distinct entity from the non-labeled chlorantraniliprole. wikipedia.orgacanthusresearch.com This allows researchers to calculate the concentration of chlorantraniliprole in the original sample with high precision, compensating for potential sample loss or matrix-induced signal suppression or enhancement. clearsynth.com This precise quantification is indispensable for environmental monitoring, food safety analysis, and ecological risk assessment. silantes.com
Data Tables
Table 1: Chemical Identity of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Name | 3-bromo-N-[4-chloro-2-methyl-6-[(methyl-d3-amino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide | cymitquimica.com |
| CAS Number | 1392493-28-5 | clearsynth.comsigmaaldrich.comlgcstandards.com |
| Molecular Formula | C₁₈H₁₁D₃BrCl₂N₅O₂ | clearsynth.com |
| Molecular Weight | 486.16 g/mol | clearsynth.comcymitquimica.com |
| Isotope Label | Deuterium (D) | lgcstandards.com |
Table 2: Compound Names Mentioned
| Compound Name | Class / Type |
|---|---|
| Chlorantraniliprole | Anthranilic Diamide Insecticide |
| This compound | Isotopically Labeled Analytical Standard |
| Cyantraniliprole | Anthranilic Diamide Insecticide |
| Tetrachlorantraniliprole | Anthranilic Diamide Insecticide |
| Carbon-13 | Stable Isotope |
| Nitrogen-15 | Stable Isotope |
| Deuterium | Stable Isotope |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H14BrCl2N5O2 |
|---|---|
Molecular Weight |
486.2 g/mol |
IUPAC Name |
5-bromo-N-[4-chloro-2-methyl-6-(trideuteriomethylcarbamoyl)phenyl]-2-(3-chloropyridin-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H14BrCl2N5O2/c1-9-6-10(20)7-11(17(27)22-2)15(9)24-18(28)13-8-14(19)25-26(13)16-12(21)4-3-5-23-16/h3-8H,1-2H3,(H,22,27)(H,24,28)/i2D3 |
InChI Key |
PSOVNZZNOMJUBI-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)C1=C(C(=CC(=C1)Cl)C)NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C(=O)NC)Cl |
Origin of Product |
United States |
Synthesis and Spectroscopic Characterization of Deuterated Chlorantraniliprole
Synthetic Pathways for Site-Specific Deuteration of Anthranilamides
The synthesis of Chlorantraniliprole-D3 involves the specific incorporation of three deuterium (B1214612) atoms into the chlorantraniliprole (B1668704) molecule. The most common and logical site for this deuteration is the N-methyl group of the methylcarbamoyl moiety. This is because the C-H bonds on a methyl group attached to a nitrogen are susceptible to metabolic N-demethylation; replacing these hydrogens with the heavier deuterium isotope can slow this metabolic process, a phenomenon known as the kinetic isotope effect. nih.gov For its role as an internal standard, this specific labeling provides a distinct mass shift without significantly altering the compound's chemical properties.
Two primary strategies can be employed for the site-specific synthesis of this compound:
Late-Stage Hydrogen-Isotope Exchange: In this approach, the non-labeled chlorantraniliprole molecule is synthesized first. Subsequently, the molecule is subjected to a hydrogen-isotope exchange (HIE) reaction. rsc.org This can be achieved using a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O), in the presence of a suitable catalyst, like palladium on carbon (Pd/C). The catalyst facilitates the reversible cleavage of C-H bonds, allowing for the substitution of hydrogen with deuterium. rsc.orggoogle.com Conditions are optimized to direct the exchange specifically to the N-methyl group.
Synthesis using a Deuterated Precursor: A more direct method involves the use of a deuterated building block during the synthesis of the chlorantraniliprole molecule. The final step in the synthesis of the anthranilamide portion of chlorantraniliprole involves the reaction of 2-amino-5-chloro-3-methylbenzoic acid with methylamine (B109427) to form the methylamide. By substituting standard methylamine with its deuterated counterpart, trideuteromethylamine (CD₃NH₂), the D3-labeled carbamoyl (B1232498) group is incorporated directly into the structure. This precursor-based approach often provides higher isotopic enrichment and better control over the deuteration site.
Verification of Isotopic Enrichment and Purity through Advanced Spectroscopic Techniques
Following synthesis, the verification of the final product's identity, purity, and isotopic enrichment is crucial. A combination of advanced spectroscopic and chromatographic techniques is employed for this comprehensive characterization. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the this compound. nih.govnih.gov The compound is passed through a column, and its purity is assessed by the area of its corresponding peak in the chromatogram, typically aiming for a purity of >95% or higher for use as a reference standard. lgcstandards.com
Mass Spectrometry (MS): Mass spectrometry is the definitive technique for confirming the successful incorporation of deuterium atoms. High-resolution mass spectrometry (HRMS) provides the elemental composition of the molecule with high accuracy. nih.gov For this compound, the molecular weight is expected to be approximately 3 Daltons higher than that of its non-deuterated counterpart due to the replacement of three ¹H atoms with three ²H atoms. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method used for both quantification and structural confirmation. nih.gov
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ Ion (m/z) |
|---|---|---|---|
| Chlorantraniliprole | C₁₈H₁₄BrCl₂N₅O₂ | 481.9844 | 482.9922 |
| This compound | C₁₈H₁₁D₃BrCl₂N₅O₂ | 485.0032 | 486.0110 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for confirming the precise location of the deuterium labels. jchr.org In the ¹H NMR spectrum of this compound, the characteristic signal corresponding to the N-methyl protons would be absent or significantly diminished, providing unequivocal evidence of successful site-specific deuteration. rsc.org ¹³C NMR would show a characteristic splitting pattern for the carbon atom attached to the deuterium atoms.
Quality Control and Reference Standard Development for this compound
The development of this compound as a Certified Reference Material (CRM) is a meticulous process governed by international standards such as ISO 17034 and ISO/IEC 17025. auxilife.comnih.govfishersci.com These standards ensure the competence of reference material producers and the reliability of the certified values. fao.org
Role as an Internal Standard: Stable isotope-labeled compounds like this compound are considered the gold standard for internal standards in quantitative mass spectrometry-based methods. musechem.comrestek.comlcms.cz When a known amount of the deuterated standard is added to a sample at the beginning of the analytical procedure, it experiences the same sample preparation, extraction, and instrumental conditions as the non-labeled analyte. nih.gov By measuring the ratio of the analyte to the internal standard, any variations or losses during the process can be accurately compensated for, leading to highly precise and accurate quantification. musechem.comscispace.com
Certification Process: The quality control and certification process for a CRM involves several key steps:
Purity Assessment: The chemical purity of the material is determined using multiple analytical techniques, such as HPLC with UV detection and quantitative NMR (qNMR).
Identity Confirmation: The structural identity is confirmed using MS and NMR, as detailed in the previous section.
Isotopic Enrichment Determination: The percentage of molecules that are correctly deuterated is quantified using mass spectrometry.
Homogeneity and Stability Studies: The material is tested to ensure that it is homogeneous throughout the batch and stable under specified storage conditions for a defined period. nih.gov
Uncertainty Assignment: A comprehensive uncertainty budget is calculated, taking into account contributions from purity, homogeneity, stability, and characterization measurements. fao.org
Finally, a Certificate of Analysis is issued, which provides all the critical information about the CRM, including the certified purity value and its associated uncertainty, the expiration date, and recommended storage conditions. auxilife.com This rigorous process ensures that this compound can be reliably used by analytical laboratories for the accurate quantification of chlorantraniliprole residues.
Application of Chlorantraniliprole D3 in High Precision Analytical Methodologies
Principles of Stable Isotope-Labeled Internal Standard (SIL-IS) Quantification in Complex Matrices
Quantitative analysis in complex matrices such as food, soil, and biological tissues is often hampered by "matrix effects," where co-extracted substances interfere with the ionization of the target analyte, leading to inaccurate measurements. waters.comscispace.comnih.gov The use of a stable isotope-labeled internal standard (SIL-IS), such as Chlorantraniliprole-D3, is a widely accepted and highly effective strategy to compensate for these effects. waters.comscispace.com
The core principle of the SIL-IS method lies in the near-identical physicochemical properties of the labeled standard and the native analyte. promise-proteomics.com this compound and chlorantraniliprole (B1668704) exhibit the same extraction efficiency, chromatographic retention time, and ionization response in a mass spectrometer. waters.compromise-proteomics.com By adding a known amount of this compound to a sample at the beginning of the analytical process, any loss of analyte during sample preparation or any fluctuation in instrument response will affect both the analyte and the internal standard equally. promise-proteomics.com
The quantification is based on the ratio of the analytical signal of the target analyte to that of the SIL-IS. scispace.com This ratio remains constant even if the absolute signals vary due to matrix effects or other experimental inconsistencies. waters.com This approach significantly improves the accuracy, precision, and robustness of the analytical method. researchgate.net
Advanced Chromatographic-Mass Spectrometric Techniques for Residue Analysis
The detection and quantification of chlorantraniliprole residues, facilitated by the use of this compound, are predominantly achieved through the coupling of high-performance separation techniques with highly sensitive and selective mass spectrometric detection.
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Protocols
UHPLC-MS/MS is a powerful and widely used technique for the analysis of chlorantraniliprole residues in various food and environmental samples. nih.govbohrium.comresearchgate.netnih.gov The use of an isotope-labeled internal standard like this compound is crucial for achieving accurate quantification, as it effectively compensates for matrix effects and losses during sample pretreatment. nih.gov
A typical UHPLC-MS/MS protocol involves the extraction of the analyte and the internal standard from the sample matrix, often using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. nih.govbohrium.comresearchgate.net The extract is then cleaned up to remove interfering substances. Chromatographic separation is achieved on a C18 column, followed by detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.govmdpi.com This method provides high sensitivity and selectivity, with limits of quantification (LOQs) often reaching low microgram per kilogram (µg/kg) levels. nih.gov
Table 1: Representative UHPLC-MS/MS Method Parameters for Chlorantraniliprole Analysis
| Parameter | Condition |
| Chromatography | |
| Column | C18 |
| Mobile Phase | Acetonitrile (B52724)/Water with formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transitions | Specific precursor-to-product ion transitions for chlorantraniliprole and this compound |
| Collision Energy | Optimized for each transition |
This table presents a generalized summary of typical UHPLC-MS/MS conditions. Specific parameters may vary depending on the instrument and the matrix being analyzed.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Methodologies for Trace Detection
While LC-MS/MS is more common for chlorantraniliprole analysis, GC-MS/MS methods have also been developed and validated for its determination in various matrices, including vegetables and soil. researchgate.netbiospub.comnih.govgoogle.com These methods are particularly useful for multi-residue analysis where both GC- and LC-amenable pesticides are being screened. usgs.gov
In GC-MS/MS analysis, a derivatization step is typically not required for chlorantraniliprole. The sample extract is injected into the GC system, where the compound is volatilized and separated based on its boiling point and interaction with the stationary phase of the chromatographic column. The separated analyte then enters the mass spectrometer for detection. The use of a deuterated internal standard like this compound is equally important in GC-MS/MS to correct for matrix-induced signal enhancement or suppression. nih.gov
Validated GC-MS/MS methods for chlorantraniliprole have demonstrated good performance, with recoveries in the range of 84-98% and low limits of quantification (0.005 µg/mL in vegetables and 0.01 µg/mL in soil). researchgate.net
Integration of Q-Exactive-Orbitrap Mass Spectrometry for Comprehensive Suspect Screening and Quantification
High-resolution mass spectrometry (HRMS), particularly using Q-Exactive-Orbitrap technology, offers significant advantages for both targeted quantification and non-targeted screening of pesticides like chlorantraniliprole. scispec.co.thlcms.czthermofisher.comthermofisher.comlcms.cz This technology provides high mass resolving power and accuracy, enabling the confident identification and quantification of compounds even in complex matrices. scispec.co.thlcms.cz
In a typical workflow, a full-scan acquisition is performed, allowing for the retrospective analysis of data for compounds that were not initially targeted. scispec.co.th For quantification, the accurate mass of chlorantraniliprole is extracted from the full-scan data, and the use of this compound as an internal standard ensures accuracy. The high resolving power of the Orbitrap minimizes interferences from matrix components with similar nominal masses. lcms.cz This approach is invaluable for comprehensive pesticide monitoring programs.
High-Performance Liquid Chromatography (HPLC) with UV Detection and Internal Standard Calibration
While less sensitive and selective than mass spectrometric methods, HPLC with UV detection can be a cost-effective alternative for the analysis of chlorantraniliprole in technical materials and formulations where residue levels are high. ppqs.gov.innih.govcipac.orgcipac.orgjchr.org In these applications, an internal standard is still crucial for accurate quantification to compensate for variations in injection volume and detector response. ppqs.gov.incipac.org
Several HPLC-UV methods for chlorantraniliprole have been developed and validated, typically using a C18 column and a mobile phase consisting of acetonitrile and water. nih.gov Detection is commonly performed at a wavelength of around 260-270 nm. nih.govcipac.org While a deuterated internal standard like this compound would be ideal, other structurally similar compounds that are not present in the sample can also be used. ppqs.gov.in
Compensation for Matrix Effects and Enhancement of Method Robustness in Environmental and Biological Samples
The presence of complex matrices in environmental and biological samples poses a significant challenge to accurate pesticide residue analysis. nih.govresearchgate.net Matrix components can co-elute with the analyte of interest and interfere with its ionization in the mass spectrometer source, leading to either ion suppression or enhancement. nih.gov This phenomenon, known as the matrix effect, can result in underestimation or overestimation of the analyte concentration if not properly addressed.
The use of this compound as a stable isotope-labeled internal standard is the most effective way to compensate for these matrix effects. lcms.czmedchemexpress.com Because this compound has nearly identical chemical and physical properties to the unlabeled chlorantraniliprole, it experiences the same degree of ion suppression or enhancement. lcms.cz
Table 2: Research Findings on the Efficacy of SIL-IS in Mitigating Matrix Effects
| Study Focus | Matrix | Key Finding |
| Pesticide and Mycotoxin Analysis lcms.cz | Cannabis (flower, oil, edibles) | Deuterated analogues as internal standards were shown to resolve issues of quantitative accuracy between different complex matrices. lcms.cz |
| Multi-residue Pesticide Analysis | Fruits, Vegetables, Cereals | The use of isotope-labeled internal standards effectively compensated for analyte loss during pretreatment and overcame matrix effects. nih.gov |
| General Bioanalysis scispace.com | Biological Fluids | SIL internal standards are the first choice to correct for errors in detection and variations in ionization efficiency caused by matrix components. scispace.com |
By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix is normalized, leading to more accurate and reliable results. This significantly enhances the robustness of the analytical method, making it suitable for routine monitoring of chlorantraniliprole in a wide variety of complex samples.
Advancements in Sample Preparation and Extraction Techniques for Deuterated Analogs (e.g., QuEChERS, Solid-Phase Extraction)
The accuracy of any residue analysis heavily relies on the efficiency and reproducibility of the sample preparation and extraction steps. The primary goal is to isolate the target analyte from a complex sample matrix while removing interfering substances. Deuterated analogs like this compound are introduced at the very beginning of this process. Because they have virtually identical chemical properties to the target analyte, they experience the same potential losses during extraction, cleanup, and concentration, thereby enabling precise correction of the final result. researchgate.net
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method has become the most widely used sample preparation strategy for pesticide residue analysis in food and agricultural products due to its simplicity, speed, and minimal solvent usage. bohrium.comsigmaaldrich.com The methodology involves two main steps: extraction/partitioning and dispersive solid-phase extraction (d-SPE) for cleanup.
Extraction: A homogenized sample is placed in a centrifuge tube, and a known amount of this compound standard is added. lcms.cz Acetonitrile is typically used as the extraction solvent. researchgate.netnih.govnih.gov After the addition of salts (commonly magnesium sulfate (B86663) and sodium chloride), the tube is shaken vigorously. sigmaaldrich.comnih.gov The salts induce phase separation between the aqueous sample layer and the acetonitrile layer containing the analytes.
Cleanup (d-SPE): An aliquot of the acetonitrile supernatant is transferred to a second tube containing a mixture of sorbents. windows.net The choice of sorbents depends on the matrix; for example, primary secondary amine (PSA) is used to remove organic acids and sugars, while graphitized carbon black (GCB) is effective for removing pigments like chlorophyll. sigmaaldrich.comnih.gov After shaking and centrifugation, the final purified extract is ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Studies validating the QuEChERS method for chlorantraniliprole in various vegetables (brinjal, cabbage, tomato) have demonstrated excellent and consistent recoveries, typically ranging from 85% to 96%. researchgate.netnih.gov The use of this compound within this workflow compensates for any variability in these recovery rates, ensuring high accuracy across different samples and batches.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction is a more traditional but highly effective and selective technique used for sample cleanup. googleapis.comup.ac.za It utilizes a packed cartridge containing a solid adsorbent (the stationary phase) to separate the analyte of interest from interfering components in the sample (the mobile phase).
The process generally involves four steps:
Conditioning: The SPE cartridge is washed with a solvent to activate the sorbent.
Loading: The sample extract, spiked with this compound, is passed through the cartridge. The analyte and its deuterated analog are retained on the sorbent.
Washing: The cartridge is washed with a specific solvent to remove co-extracted impurities while the analytes remain bound.
Elution: A different solvent is used to elute the target analyte and this compound from the cartridge, resulting in a cleaner sample for analysis.
Various sorbents, such as C18 or Florisil, can be used depending on the chemical properties of the analyte and the sample matrix. researchgate.net SPE is particularly useful for complex or "dirty" matrices where the broad-spectrum cleanup of QuEChERS may not be sufficient. googleapis.com
| Parameter | QuEChERS | Solid-Phase Extraction (SPE) |
|---|---|---|
| Primary Use | High-throughput screening of multiple residues in food matrices. bohrium.com | Selective cleanup for complex or challenging matrices. up.ac.za |
| Key Steps | 1. Solvent Extraction with Acetonitrile. 2. Salting-out Partitioning. 3. Dispersive SPE (d-SPE) Cleanup. sigmaaldrich.com | 1. Cartridge Conditioning. 2. Sample Loading. 3. Washing. 4. Elution. nih.gov |
| Common Sorbents | Primary Secondary Amine (PSA), C18, Graphitized Carbon Black (GCB). sigmaaldrich.com | C18, Florisil, Polymeric Sorbents. researchgate.net |
| Role of this compound | Added to the sample prior to extraction to correct for procedural losses and matrix effects. lcms.cz | Added to the sample prior to loading onto the cartridge to correct for recovery variations. nih.gov |
| Advantages | Fast, easy, low solvent use, cost-effective. sigmaaldrich.com | High selectivity, effective for very complex matrices. researchgate.net |
| Typical Recoveries for Chlorantraniliprole | 85% - 107%. researchgate.netnih.govnih.gov | >97%. researchgate.net |
Validation Parameters for Isotope Dilution Mass Spectrometry (IDMS) Applications in Residue Chemistry
Method validation is a critical process that provides documented evidence that an analytical procedure is suitable for its intended purpose. pcdn.co For IDMS applications, which are considered a primary or "gold standard" method, the validation parameters are particularly stringent to ensure the highest level of accuracy and reliability. researchgate.net The use of an isotopically labeled internal standard like this compound is central to meeting these criteria, as it effectively nullifies errors arising from matrix effects and variations in instrument response. demarcheiso17025.com
Key validation parameters for IDMS methods in residue chemistry include:
Accuracy: This measures the closeness of agreement between the measured value and an accepted reference value. In IDMS, accuracy is inherently high because the isotope-labeled standard co-elutes with the native analyte, providing a precise ratio measurement that is independent of sample recovery or matrix-induced signal suppression. researchgate.net Accuracy can be assessed using Certified Reference Materials (CRMs) or through recovery experiments on spiked blank matrix samples. pcdn.co
Precision: Precision refers to the degree of agreement among a series of individual measurements. It is typically expressed as the relative standard deviation (RSD) of replicate analyses. pcdn.co Precision is evaluated at two levels: repeatability (measurements under the same conditions in a short interval) and reproducibility (measurements under different conditions, e.g., different days, analysts, or instruments).
Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. A calibration curve is generated by plotting the response ratio (native analyte/labeled standard) against the concentration ratio. For IDMS, excellent linearity is expected, with correlation coefficients (r²) typically greater than 0.99. nih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. tandfonline.com For chlorantraniliprole, validated methods have achieved LOQs as low as 0.01 mg/kg in various food matrices. nih.govnih.gov
Selectivity/Specificity: This is the ability of the method to measure the analyte of interest accurately in the presence of other components in the sample matrix. The high selectivity of tandem mass spectrometry (MS/MS) combined with the unique mass of this compound ensures that interferences are minimal.
Recovery: While IDMS corrects for analyte loss, recovery experiments are still performed during validation to ensure the extraction process is efficient. Consistent recoveries for chlorantraniliprole using methods like QuEChERS are generally in the range of 87-107%. nih.gov
Measurement Uncertainty: This is a parameter that characterizes the dispersion of the values that could reasonably be attributed to the measured quantity. It provides a quantitative indication of the quality of the result. For IDMS, which is a primary ratio method, measurement uncertainties can be very small. nih.govresearchgate.net
Mechanistic Investigations of Chlorantraniliprole Environmental Fate Utilizing Isotopic Labeling Principles
Elucidation of Degradation Pathways and Kinetics in Environmental Compartments
The environmental degradation of chlorantraniliprole (B1668704), traced using Chlorantraniliprole-D3, proceeds through several key pathways, including photolytic and hydrolytic transformation, as well as microbial degradation under both aerobic and anaerobic conditions.
Photolytic and Hydrolytic Transformation Mechanisms and Kinetics
Photodegradation of chlorantraniliprole, which can be meticulously tracked using this compound, is a significant route of transformation in aquatic environments and on soil surfaces. nih.gov Studies have shown that both chlorantraniliprole and the closely related compound cyantraniliprole (B1669382) undergo rapid degradation in aqueous buffer solutions when exposed to light. nih.gov The primary transformations observed are intramolecular rearrangements and degradation resulting from the addition of hydroxyl radicals, leading to molecular cleavage. nih.gov The photolytic half-life of chlorantraniliprole in a sterile aqueous buffer solution at pH 7.0 under continuous irradiation has been reported to be as short as 0.37 days. fao.org
Hydrolysis, another critical degradation pathway in aquatic systems, is highly dependent on pH. Chlorantraniliprole is stable at acidic and neutral pH (pH 4 and 7). fao.orgusda.gov However, under alkaline conditions (pH 9), it undergoes hydrolysis with a half-life of approximately 10 days at 25°C. fao.org The degradation reactions are characterized by intramolecular cyclizations and rearrangements rather than simple amide hydrolysis. nih.gov
| Parameter | Condition | Half-life (t½) |
|---|---|---|
| Aqueous Photolysis | Sterile buffer (pH 7.0), continuous irradiation | 0.37 days fao.org |
| Hydrolysis | pH 9, 25°C | ~10 days fao.org |
| Hydrolysis | pH 4 and 7, 25°C | Stable fao.orgusda.gov |
| Photodegradation in water-sediment system | Loamy sand sediment | 22 days usda.gov |
| Photodegradation in water-sediment system | Sandy loam sediment | 9.9 days usda.gov |
Aerobic and Anaerobic Microbial Degradation Kinetic Studies in Diverse Soil and Aquatic Systems
Microbial communities in soil and aquatic environments play a pivotal role in the degradation of chlorantraniliprole. jchr.org Isotopic labeling with this compound allows for precise tracking of the compound's fate in these complex systems. The persistence of chlorantraniliprole in soil is influenced by factors such as soil type, organic matter content, pH, temperature, and moisture levels. jchr.org
Under aerobic conditions, the degradation of chlorantraniliprole in soil can be a slow process, with half-lives ranging from 228 to 924.1 days in laboratory studies at 25°C. usda.gov In field dissipation studies, half-lives have been observed to range from 52 days to as long as 1,130 days. usda.gov In aquatic environments under aerobic conditions, the metabolism half-life ranges from 125 to 231 days. usda.gov
Anaerobic degradation also contributes to the breakdown of chlorantraniliprole. In anaerobic aquatic metabolism studies, the half-life in the total system was observed to be 208 days. usda.gov The rate of microbial degradation is influenced by the specific microbial populations present, with certain bacterial strains showing the ability to utilize the compound as a carbon source. mdpi.com
Identification and Structural Elucidation of Major and Minor Degradation Products (e.g., IN-EQW78, IN-LBA24, IN-H2H20) through Isotopic Tracing
The use of isotopically labeled compounds like this compound is instrumental in identifying and structurally elucidating the degradation products of chlorantraniliprole. Mass spectrometry techniques can readily distinguish the deuterated metabolites from their non-labeled counterparts, confirming their origin from the parent compound.
Environmental fate studies have identified several key degradates. usda.gov One of the major degradation pathways involves a cyclization reaction that leads to the formation of IN-EQW78 . Another significant degradation product is IN-LBA24 , which has been identified as a major metabolite in photolysis studies. usda.gov Hydroxylation of the N-methyl group can lead to the formation of IN-H2H20 . The structures of these and other minor degradation products can be confirmed using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. jchr.org
Advanced Research on Sorption, Leaching, and Environmental Transport Dynamics in Soil Systems
The mobility of chlorantraniliprole in the environment, which can be quantified using this compound in controlled laboratory and field experiments, is largely governed by its sorption to soil particles and its potential for leaching. Chlorantraniliprole is considered to have the potential to be mobile in soil and aquatic environments. usda.gov
The extent of sorption is influenced by soil properties, particularly organic carbon content. The transport of pesticides can occur in both a dissolved phase in water and a particulate phase bound to transported sediments. wur.nl For chlorantraniliprole, transport in the particulate phase is a significant pathway, contributing to its movement in the environment over longer periods compared to transport in water. wur.nl While it has the potential for mobility, studies have also shown that a significant portion of chlorantraniliprole and its residues tend to remain near the point of application. unl.eduresearchgate.net
Comprehensive Dissipation Studies in Complex Environmental Matrices (Soil, Water, Sediment, Plant Tissues)
Dissipation in soil is a complex process influenced by a combination of biotic and abiotic degradation, sorption, and transport. Half-life values for chlorantraniliprole in soil vary widely depending on the specific conditions. For example, in a sugarcane ecosystem with sandy loam soil, the half-life was reported to be between 6.50 and 6.81 days. nih.gov In contrast, other studies have reported much longer half-lives, indicating significant persistence. nih.gov
In plant tissues, the dissipation of chlorantraniliprole can be relatively rapid. Studies on various crops have shown dissipation half-lives of less than 4 days. usda.gov For instance, in tomato fruit, half-lives of 1.26 to 3.30 days have been reported. nih.govresearchgate.net In kimchi cabbage, the half-life was observed to be between 10.0 and 15.2 days. mdpi.com The dissipation in plants is influenced by factors such as plant growth dilution, metabolism within the plant, and surface photodegradation.
| Environmental Matrix | Reported Half-life (t½) |
|---|---|
| Tomato Fruit | 1.26 - 3.30 days nih.govresearchgate.net |
| Soil (Tomato field) | 1.77 days nih.gov |
| Kimchi Cabbage | 10.0 - 15.2 days mdpi.com |
| Soil (Sugarcane ecosystem) | 6.50 - 6.81 days nih.gov |
| Brown Rice | 12.4 - 29.8 days wiserpub.com |
| Rice Husk | 4.6 - 11.2 days wiserpub.com |
Biotransformation and Metabolic Pathway Research of Chlorantraniliprole with Potential for D3 Tracer Applications
Investigation of Metabolic Transformation Mechanisms in Biological Systems
Metabolic studies, particularly those using radiolabeled compounds like [14C]chlorantraniliprole, have been instrumental in identifying the primary transformation pathways in biological systems. These studies reveal that Chlorantraniliprole (B1668704) undergoes several key metabolic reactions, including N-demethylation, hydroxylation, and cyclization. nih.gov
A pivotal study on the metabolism of [14C]chlorantraniliprole in lactating goats identified the major metabolic routes. nih.gov These findings are also supported by data from regulatory bodies like the U.S. Environmental Protection Agency (EPA). epa.gov The primary metabolic transformations observed are:
N-demethylation: This process involves the removal of a methyl group from the nitrogen atom in the carbamoyl (B1232498) side chain. nih.gov
Hydroxylation: Hydroxyl groups are introduced onto the tolyl methyl group or the N-methyl group. nih.govepa.gov
Cyclization: Following hydroxylation of the N-methyl group, a loss of water can occur, leading to the formation of a quinazolinone derivative. nih.govepa.gov
Further metabolic processes include the oxidation of the hydroxylated tolyl methyl group to a carboxylic acid and the cleavage of the amide bridge. nih.govnih.gov
Table 1: Major Metabolic Transformations of Chlorantraniliprole
| Metabolic Reaction | Description | Resulting Metabolite Type |
|---|---|---|
| N-demethylation | Removal of a methyl group from the N-methylcarbamoyl side chain. | N-demethylated metabolite |
| Hydroxylation | Addition of a hydroxyl group to the tolyl methyl or N-methyl group. | Hydroxylated metabolite |
| Cyclization | Intramolecular reaction following N-methyl hydroxylation, with loss of water. | Quinazolinone derivative |
Enzymatic Biotransformation Studies and Their Contribution to Detoxification Processes
The biotransformation of Chlorantraniliprole is primarily facilitated by two major families of detoxification enzymes: Cytochrome P450 monooxygenases (P450s) and Glutathione-S-transferases (GSTs). These enzymes play a critical role in metabolizing the insecticide, which can contribute to detoxification in both target and non-target organisms.
Cytochrome P450 (P450) Pathways: P450s are a diverse group of enzymes that catalyze oxidative reactions. mdpi.com In the context of Chlorantraniliprole metabolism, P450s are involved in the initial oxidative steps, such as hydroxylation. nih.govepa.gov Studies have shown that exposure to Chlorantraniliprole can induce the activity of P450 enzymes. nih.gov The overexpression of certain P450 genes is a key mechanism of metabolic resistance in various insect species. nih.govnih.gov For instance, in the fall armyworm, Spodoptera frugiperda, P450 enzymes are implicated in the detoxification of diamide (B1670390) insecticides. In the silkworm, Bombyx mori, exposure to Chlorantraniliprole has been shown to affect the expression of detoxification-related genes, including those for P450s. researchgate.net
Glutathione-S-transferase (GST) Pathways: GSTs are phase II detoxification enzymes that catalyze the conjugation of glutathione (B108866) to a wide range of xenobiotics, making them more water-soluble and easier to excrete. illinois.edu The involvement of GSTs in Chlorantraniliprole detoxification and resistance has been documented in several insect pests. nih.gov For example, in the diamondback moth, Plutella xylostella, increased GST activity is associated with Chlorantraniliprole resistance. nih.govnih.gov Knockdown of a specific GST gene (PxGST2L) in this species led to increased susceptibility to the insecticide. nih.gov Similarly, in the cotton leafworm, Spodoptera littoralis, elevated GST activity was observed in a resistant field strain. pcbiochemres.com
Table 2: Key Enzymes in Chlorantraniliprole Biotransformation
| Enzyme Family | Role in Chlorantraniliprole Metabolism | Significance |
|---|---|---|
| Cytochrome P450 (P450s) | Catalyzes oxidative reactions such as hydroxylation. | Phase I metabolism, detoxification, and a major mechanism of metabolic resistance. |
| Glutathione-S-transferase (GSTs) | Conjugates glutathione to Chlorantraniliprole or its metabolites. | Phase II metabolism, detoxification, and contributes to metabolic resistance. |
Molecular Basis of Insecticide Resistance and Detoxification in Target and Non-Target Organisms
The development of insecticide resistance is a significant challenge in pest management. For Chlorantraniliprole, two primary molecular mechanisms of resistance have been identified: target-site insensitivity and enhanced metabolic detoxification. mdpi.com
Target-Site Resistance: The primary target of Chlorantraniliprole is the ryanodine (B192298) receptor (RyR), a calcium channel in muscle cells. plos.org Mutations in the gene encoding the RyR can alter the binding site of the insecticide, reducing its efficacy. mdpi.com Specific mutations in the RyR gene have been identified in resistant populations of various pests, such as the diamondback moth and the rice stem borer, Chilo suppressalis. mdpi.comresearchgate.net
Metabolic Resistance: This form of resistance involves an increased capacity of the insect to detoxify the insecticide before it reaches its target site. mdpi.com This is often achieved through the overexpression or increased activity of detoxification enzymes like P450s and GSTs. nih.gov Transcriptomic studies of resistant insect strains have revealed the upregulation of numerous genes encoding these enzymes. nih.govplos.org For example, in resistant strains of Plutella xylostella, an overexpression of P450 and GST genes has been observed. plos.org The synergistic use of enzyme inhibitors, such as piperonyl butoxide (PBO) for P450s and diethyl maleate (B1232345) (DEM) for GSTs, can increase the toxicity of Chlorantraniliprole in resistant strains, further confirming the role of these enzymes in resistance. pcbiochemres.compcbiochemres.com
Table 3: Molecular Mechanisms of Chlorantraniliprole Resistance
| Resistance Mechanism | Molecular Basis | Effect |
|---|---|---|
| Target-Site Insensitivity | Point mutations in the ryanodine receptor (RyR) gene. | Reduced binding affinity of Chlorantraniliprole to its target site. |
| Metabolic Resistance | Overexpression or increased activity of detoxification enzymes (e.g., P450s, GSTs). | Enhanced breakdown and excretion of the insecticide. |
Emerging Research Frontiers and Future Directions for Chlorantraniliprole D3
Synergistic Applications with Omics Technologies (e.g., Proteomics, Metabolomics) for Systems-Level Understanding
The fields of proteomics and metabolomics, which involve the large-scale study of proteins and metabolites, respectively, are pivotal in understanding the complex biological responses of organisms to chemical stressors like pesticides. The integration of Chlorantraniliprole-D3 as an internal standard in these "omics" studies is a significant methodological advancement for achieving a systems-level understanding of chlorantraniliprole's effects.
In such studies, researchers aim to quantify subtle to significant changes in the proteome or metabolome of a non-target organism after exposure to chlorantraniliprole (B1668704). The accuracy of these measurements is paramount. Deuterated internal standards are invaluable tools for achieving precision and accuracy in analytical chemistry. This compound, when added to a biological sample at a known concentration during the extraction process, co-elutes with the non-labeled chlorantraniliprole but is distinguishable by mass spectrometry. This allows for precise quantification of the parent compound by correcting for any loss of analyte during sample preparation and for matrix effects that can suppress or enhance the instrument's signal.
By ensuring accurate quantification of the stressor (chlorantraniliprole), researchers can confidently correlate its presence and concentration with observed changes in protein expression or metabolite profiles. This robust quantitative data is the foundation for building accurate models of the insecticide's mode of action, identifying specific biomarkers of exposure, and elucidating the metabolic pathways affected by the chemical.
Table 1: Application of this compound in Omics Research
| Omics Field | Role of this compound | Research Outcome |
|---|---|---|
| Proteomics | Accurate quantification of internal chlorantraniliprole concentrations in exposed organisms. | Reliable correlation between insecticide dose and changes in protein expression profiles, leading to the identification of specific protein biomarkers of toxicity. |
| Metabolomics | Correction for matrix effects in complex biological samples (e.g., plasma, tissues). | Precise measurement of metabolic perturbations, enabling a clearer understanding of the metabolic pathways disrupted by chlorantraniliprole exposure. |
Integration of Deuterated Standards in Novel Pesticide Formulation Research for Enhanced Environmental Analysis
The development of new pesticide formulations aims to improve efficacy against target pests while minimizing environmental impact. Research in this area involves evaluating the environmental fate and stability of these new formulations. Deuterated standards like this compound are critical for the accurate analytical assessment required in this research.
When a new formulation of chlorantraniliprole is developed, its behavior in the environment—how it degrades, moves in soil and water, and its potential for runoff—must be rigorously studied. These studies rely on sensitive analytical methods, typically liquid chromatography-mass spectrometry (LC-MS), to measure the concentration of the active ingredient in various environmental matrices like soil, water, and sediment.
The use of this compound as an internal standard in these analyses is essential for generating reliable data. Environmental samples are often complex and can interfere with the measurement of the target analyte. By adding this compound to the samples, analysts can compensate for these matrix effects and for variations in the efficiency of the extraction process. This ensures that the measured concentrations of chlorantraniliprole from the novel formulation are accurate, allowing for a true assessment of its environmental profile compared to existing formulations.
Table 2: Role of Deuterated Standards in Pesticide Formulation Analysis
| Research Stage | Application of this compound | Benefit for Environmental Analysis |
|---|---|---|
| Formulation Stability Testing | Quantification of chlorantraniliprole concentration over time under various storage conditions. | Provides accurate data on the shelf-life and stability of the new formulation. |
| Environmental Fate Studies | Accurate measurement of chlorantraniliprole residues in soil and water samples after application of the new formulation. | Enables a reliable assessment of the formulation's leaching potential, degradation rate, and overall environmental persistence. |
Contribution to Advanced Environmental Monitoring and Assessment Frameworks
Robust environmental monitoring and assessment frameworks are essential for managing the use of pesticides and protecting ecosystems. These frameworks rely on the accurate detection and quantification of pesticide residues in the environment. This compound plays a fundamental role in strengthening these frameworks by enhancing the quality and reliability of monitoring data.
Regulatory bodies set environmental quality standards for pesticides in different environmental compartments like water and soil. To ensure compliance with these standards, monitoring programs must employ highly accurate analytical methods. The use of isotopically labeled internal standards, such as this compound, is considered a best practice in quantitative pesticide analysis. It improves the accuracy and reproducibility of measurements, which is crucial for making informed regulatory decisions.
By enabling more precise quantification of chlorantraniliprole in environmental samples, this compound contributes to a more accurate assessment of the environmental fate and exposure levels of this insecticide. This, in turn, allows for more refined risk assessments and the development of more effective and targeted environmental management strategies.
Potential for Advanced Mechanistic Ecotoxicological Investigations Through Tracing
Understanding the ecotoxicological effects of pesticides on non-target organisms is a key area of environmental research. This compound has significant potential to be used as a tracer in advanced mechanistic studies to investigate the uptake, distribution, metabolism, and excretion (ADME) of chlorantraniliprole in various organisms.
In these tracing studies, organisms can be exposed to a mixture of chlorantraniliprole and a known amount of this compound. By analyzing tissue and fluid samples over time using mass spectrometry, researchers can differentiate the labeled compound from the non-labeled one. This allows for the precise tracking of the insecticide's journey through the organism.
This approach can provide invaluable insights into:
Bioaccumulation: Determining the extent to which chlorantraniliprole accumulates in different tissues.
Metabolic Pathways: Identifying and quantifying the metabolites of chlorantraniliprole, as the deuterium (B1214612) label can be traced through metabolic transformations.
Toxicokinetics: Understanding the rates of absorption, distribution, and elimination of the pesticide, which are key determinants of its toxicity.
Such mechanistic data is crucial for developing more sophisticated ecotoxicological models that can better predict the potential impacts of chlorantraniliprole on wildlife populations and for refining risk assessments.
Q & A
Q. What analytical methods are recommended for quantifying Chlorantraniliprole-D3 in plant matrices, and how are they validated?
The U.S. EPA endorses liquid chromatography-tandem mass spectrometry (LC/MS/MS) as the primary method for quantifying this compound residues in plant tissues, with a limit of quantitation (LOQ) of 0.01 ppm . Method validation requires assessing specificity, accuracy (recovery rates), precision (repeatability), and matrix effects. For deuterated analogs, isotopic purity must be confirmed to avoid interference from non-deuterated counterparts. Calibration curves using matrix-matched standards are critical to account for ion suppression/enhancement in complex samples .
Q. How should researchers ensure the stability of this compound during long-term storage in environmental samples?
Stability studies should include testing under varying temperatures (e.g., −20°C vs. 4°C) and light exposure. Samples spiked with this compound should be analyzed periodically over weeks or months to monitor degradation. Deuterated internal standards are particularly sensitive to hydrolysis; thus, pH-controlled storage buffers (e.g., acetonitrile with 0.1% formic acid) are recommended to preserve structural integrity .
Q. What are the critical parameters for optimizing extraction protocols for this compound in soil and water matrices?
Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges is widely used. Key parameters include solvent selection (e.g., acetone:ethyl acetate mixtures for soil), pH adjustment (to enhance analyte solubility), and cleanup steps (e.g., dispersive SPE with C18 sorbents) to remove co-extracted interferents. Recovery rates should exceed 70% with ≤15% relative standard deviation (RSD) to meet regulatory standards .
Advanced Research Questions
Q. How can researchers mitigate matrix-induced ion suppression when detecting this compound via LC/MS/MS?
Isotope dilution mass spectrometry (IDMS) using this compound as an internal standard compensates for matrix effects by normalizing analyte signals. Advanced approaches include post-column infusion of deuterated analogs to map suppression zones and using alternative ionization sources (e.g., atmospheric pressure chemical ionization for non-polar matrices). Quantifier/qualifier ion ratios must remain consistent (±20%) to confirm analyte identity .
Q. What experimental designs address isotopic interference in studies using deuterated analogs like this compound?
Deuterium exchange can alter retention times and fragmentation patterns. To resolve this, chromatographic conditions (e.g., gradient elution) should separate deuterated and non-deuterated forms. High-resolution MS (HRMS) with mass accuracy <5 ppm is recommended to distinguish isotopic clusters. Additionally, using stable isotope-labeled internal standards with ≥98% isotopic purity minimizes cross-talk between channels .
Q. How should researchers resolve discrepancies in reported degradation half-lives of this compound across studies?
Contradictions often arise from differences in experimental conditions (e.g., pH, microbial activity, UV exposure). A meta-analysis framework should include:
Q. What strategies validate the specificity of this compound detection in the presence of structurally related pesticides?
Cross-reactivity testing with analogs (e.g., cyantraniliprole) is essential. Use MS/MS spectral libraries and collision energy optimization to differentiate product ions. For regulatory compliance, the method must demonstrate ≤10% signal overlap in fortified samples. Confirmatory analysis via orthogonal methods (e.g., GC/MS after derivatization) adds robustness .
Methodological Guidance for Reporting
Q. How should researchers structure methodologies in publications using this compound to ensure reproducibility?
Q. What ethical and procedural considerations apply when using this compound in ecotoxicology studies?
Adhere to OECD guidelines for environmental risk assessment. Disclose deuterated compound synthesis pathways to ensure transparency. Data should be peer-reviewed and archived in compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Data Analysis and Contradiction Management
Q. How can researchers statistically analyze low recovery rates of this compound in high-lipid matrices?
Apply weighted least squares regression to calibration curves to correct for heteroscedasticity. Use surrogate recovery corrections (e.g., C-labeled analogs) for lipid-rich samples. Report expanded uncertainties (k=2) to contextualize recovery variability .
Q. What computational tools model the environmental fate of this compound metabolites?
Use fugacity models (e.g., EQC Level III) to predict partitioning into air, water, and soil. Parameterize models with experimental log Kow and DT50 values. Validate predictions against field data using Bayesian calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
